"potential applications of 2-chloro-N-(cyclopropylmethyl)-4-fluoroaniline"
"potential applications of 2-chloro-N-(cyclopropylmethyl)-4-fluoroaniline"
Title: The Strategic Application of 2-Chloro-N-(cyclopropylmethyl)-4-fluoroaniline in Modern Medicinal Chemistry and Drug Discovery
Abstract In the landscape of targeted therapeutics, the selection of highly optimized chemical building blocks is critical for establishing favorable pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Chloro-N-(cyclopropylmethyl)-4-fluoroaniline (CAS: 1154385-98-4)[1] is a highly specialized, privileged secondary aniline scaffold. By integrating a deactivated aniline core with precise halogen substitutions and a sterically distinct N-alkyl group, this compound serves as a powerful intermediate for synthesizing Type II kinase inhibitors, epigenetic modulators, and CNS-active agents. This whitepaper provides an in-depth technical analysis of the compound’s structural causality, potential applications, and validated synthetic protocols.
Structural and Physicochemical Profiling (The "Why")
The utility of 2-chloro-N-(cyclopropylmethyl)-4-fluoroaniline lies in the synergistic effects of its functional groups. As a Senior Application Scientist, it is crucial to look beyond the 2D structure and understand the causality of these specific modifications in drug design:
-
The 4-Fluoro Substitution (Metabolic Shielding): The para-position of anilines is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to toxic quinone-imine intermediates or rapid clearance. The incorporation of a highly electronegative fluorine atom blocks para-hydroxylation. Furthermore, the C-F bond lowers the pKa of the aniline nitrogen via inductive electron withdrawal, modulating its basicity and improving passive membrane permeability.
-
The 2-Chloro Substitution (Conformational Locking & Halogen Bonding): The ortho-chloro group provides significant steric bulk. This forces the N-cyclopropylmethyl group out of coplanarity with the phenyl ring. In the design of kinase inhibitors (e.g., binding the DFG-out conformation), this pre-organized "twisted" conformation reduces the entropic penalty of binding[2]. Additionally, the chlorine atom can engage in halogen bonding (acting as a Lewis acid) with backbone carbonyls in deep hydrophobic protein pockets.
-
The N-Cyclopropylmethyl Motif (Lipophilic Bioisostere): The cyclopropylmethyl group is a classic motif utilized in various CNS drugs and kinase inhibitors[3][4]. The sp²-like character of the cyclopropyl C-C bonds provides a unique spatial trajectory compared to a straight N-butyl chain. It enhances lipophilicity for target engagement while demonstrating superior resistance to CYP-mediated N-dealkylation, a common metabolic liability of simple N-methyl or N-ethyl groups.
Potential Applications in Targeted Therapeutics
A. Kinase Inhibitors (Type II and Allosteric Modulators)
Secondary anilines are foundational for synthesizing asymmetric diaryl ureas—the hallmark pharmacophore of Type II kinase inhibitors (e.g., Sorafenib, Lenvatinib). The 2-chloro-4-fluoroaniline core acts as the lipophilic "tail" that penetrates the deep allosteric pocket exposed when the kinase activation loop adopts the DFG-out conformation. Patent literature highlights the use of similar N-cyclopropylmethyl anilines in the development of Rho Kinase (ROCK) and p38 MAP Kinase inhibitors, addressing diseases ranging from hypertension to severe inflammation[2][5].
B. Epigenetic Modulators (DNMT1 Inhibitors)
Recent advancements in oncology have utilized halogenated anilines to construct complex heterocyclic scaffolds. For instance, 2-chloro-4-fluoroaniline derivatives are critical starting materials for synthesizing fluorine-substituted carbazoles via Buchwald-Hartwig cross-coupling. These carbazole derivatives act as potent inhibitors of DNA methyltransferase 1 (DNMT1), offering a pathway to reverse aberrant DNA methylation in cancer cells[6].
C. Nuclear Export Inhibitors
The N-cyclopropylmethyl amine motif has been strategically employed in the synthesis of Selective Inhibitors of Transcriptional Activation (SITAs) targeting Exportin-1 (XPO1). Modifying the amine substituent directly impacts the cellular potency and the SITA profile, making this specific building block highly relevant for next-generation immunomodulators[4].
Quantitative Data Summaries
Table 1: Physicochemical Properties of the Building Block
| Property | Value | Causality / Impact on Drug Design |
| Molecular Weight | 199.65 g/mol [1] | Low MW allows for downstream functionalization while remaining within Lipinski's Rule of 5. |
| Formula | C10H11ClFN[1] | High halogen content increases target residence time via hydrophobic interactions. |
| H-Bond Donors | 1 | The secondary amine acts as a critical H-bond donor when converted to a urea or amide. |
| H-Bond Acceptors | 1 | Fluorine is a poor H-bond acceptor; the primary acceptor is the nitrogen atom. |
| Predicted LogP | ~3.2 | Optimal lipophilicity for penetrating cell membranes and blood-brain barrier (BBB). |
Table 2: Structure-Activity Relationship (SAR) Rationale
| Structural Feature | Replaces | Primary Pharmacological Benefit |
| 4-Fluoro | 4-Hydrogen | Prevents CYP450 para-hydroxylation; increases half-life ( t1/2 ). |
| 2-Chloro | 2-Hydrogen | Induces steric twist; enables halogen bonding in hydrophobic pockets. |
| N-Cyclopropylmethyl | N-Methyl / N-Propyl | Resists N-dealkylation; improves binding affinity via unique steric bulk. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols describe the integration of 2-chloro-N-(cyclopropylmethyl)-4-fluoroaniline into complex drug scaffolds.
Protocol 1: Synthesis of Asymmetric Diaryl Ureas (Kinase Inhibitor Precursors)
Objective: Convert the secondary aniline into a urea pharmacophore using triphosgene.
-
Preparation: Dissolve 2-chloro-N-(cyclopropylmethyl)-4-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Causality: DCM is an aprotic solvent that readily dissolves both the lipophilic aniline and triphosgene without reacting with the electrophilic intermediates.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and cool the mixture to 0°C under an inert N₂ atmosphere.
-
Causality: DIPEA (Hünig's base) is highly sterically hindered. It acts as a non-nucleophilic proton sponge to scavenge the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic amines.
-
-
Electrophile Addition: Slowly add a solution of triphosgene (0.4 eq) in DCM dropwise. Stir at 0°C for 1 hour to form the carbamoyl chloride intermediate.
-
Causality: Triphosgene is a stable, solid precursor that safely generates phosgene in situ. The 0°C temperature prevents runaway exothermic reactions and limits the formation of symmetric urea byproducts.
-
-
Coupling: Add the target primary heteroaryl amine (1.1 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
Protocol 2: Buchwald-Hartwig Cross-Coupling for Carbazole Synthesis
Objective: C-N bond formation to generate tertiary diarylamines for epigenetic modulators[6].
-
Reagent Assembly: In an oven-dried Schlenk flask, combine 2-chloro-N-(cyclopropylmethyl)-4-fluoroaniline (1.0 eq), an aryl bromide (1.2 eq), Pd₂(dba)₃ (0.05 eq), and RuPhos (0.1 eq).
-
Causality: RuPhos is an electron-rich, sterically demanding biarylphosphine ligand. It accelerates the oxidative addition of the palladium catalyst into the aryl bromide and promotes rapid reductive elimination, effectively suppressing unwanted β-hydride elimination side reactions.
-
-
Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 eq).
-
Causality: NaOtBu is a strong base required to deprotonate the secondary amine upon its coordination to the palladium center, forming the crucial amido-palladium complex.
-
-
Degassing: Suspend the mixture in anhydrous toluene. Degas the solvent via three freeze-pump-thaw cycles and backfill with N₂.
-
Causality: Palladium(0) catalysts are highly sensitive to oxidation. Strict removal of dissolved oxygen is mandatory to prevent catalyst deactivation.
-
-
Reaction: Heat the mixture to 100°C for 8 hours. Monitor completion via LC-MS.
-
Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.
Visualizations of Workflows and Mechanisms
Diagram 1: Chemical Synthesis Workflow for Urea Library Generation
Caption: Workflow for generating asymmetric urea kinase inhibitor libraries from the aniline scaffold.
Diagram 2: Kinase Inhibition Signaling Pathway
Caption: Kinase signaling cascade targeted by urea derivatives synthesized from the aniline scaffold.
References
- 2-chloro-N-(cyclopropylmethyl)
- Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC/NIH)
- Rho KINASE INHIBITORS - European Patent Office - EP 1403255 A1 Source: Google Patents / European Patent Office URL
- Nicotinamide derivatives useful as P38 inhibitors - US8252818B2 Source: Google Patents URL
- XPO1-Targeting Selective Inhibitors of Transcriptional Activation Suppress Graft-versus-Host Disease Source: ACS Publications URL
- 616377 | Sigma-Aldrich: Tpl2 Kinase Inhibitor Source: Sigma-Aldrich URL
Sources
- 1. 2-chloro-N-(cyclopropylmethyl)-4-fluoroaniline | C10H11ClFN | CID 43560347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 616377 | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US8252818B2 - Nicotinamide derivatives useful as P38 inhibitors - Google Patents [patents.google.com]
- 6. Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties - PMC [pmc.ncbi.nlm.nih.gov]
